molecular formula C7H9IN2O2 B12942651 (3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol

(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol

Cat. No.: B12942651
M. Wt: 280.06 g/mol
InChI Key: GSLRRQQXLONLND-UHFFFAOYSA-N
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Description

(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol typically involves the reaction of pyrazole derivatives with oxazine precursors. One common method involves the use of manganese dioxide as an oxidizing agent in 1,2-dichloroethane at temperatures ranging from 20°C to 60°C. The reaction mixture is stirred for several hours, followed by filtration and purification steps to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like manganese dioxide.

    Reduction: Typically involving hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation or alkylation reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in 1,2-dichloroethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like iodine or bromine, and alkylating agents like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol is unique due to the presence of the iodo group and the specific fusion of the pyrazole and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H9IN2O2

Molecular Weight

280.06 g/mol

IUPAC Name

(3-iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol

InChI

InChI=1S/C7H9IN2O2/c8-7-5(3-11)9-10-1-2-12-4-6(7)10/h11H,1-4H2

InChI Key

GSLRRQQXLONLND-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(C(=NN21)CO)I

Origin of Product

United States

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